![molecular formula C18H22N2O5S3 B2560999 4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-49-6](/img/structure/B2560999.png)
4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophenes can be synthesized through various methods, including ring-forming multicomponent reactions . The synthesis of similar structures often involves reactions with amidine or guanidine derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Thiophene derivatives can have one to five thiophene rings coupled together through their α-carbons .Chemical Reactions Analysis
Thiophenes can participate in a variety of chemical reactions. They have peculiar redox potentials and have found application in organic materials science .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophenes are known for their high polarizability .Scientific Research Applications
Antihypertensive Activity
A series of compounds, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, were synthesized and evaluated for their antihypertensive effects in rats. Compounds substituted at the 8 position showed significant activity, with certain derivatives acting as alpha-adrenergic blockers, indicating potential applications in managing hypertension (Caroon et al., 1981).
Radioprotective Properties
7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride was studied for its radioprotective properties against lethal doses of X-radiation in mice. It demonstrated potential in providing optimum protection, indicating its application in radioprotection scenarios (Shapiro et al., 1968).
Antimicrobial Activities
A study focused on the synthesis and characterization of various spiro thiazolinone heterocyclic compounds revealed that these compounds exhibited higher antimicrobial activities as the fusion of heterocyclic rings increased. This suggests their potential use in developing new antimicrobial agents (Patel & Patel, 2015).
Structural Analysis and Characterization
Research into the relative configuration of spiro[4.5]decanes using NMR techniques provided insights into the stereochemistry of such compounds. This fundamental understanding aids in the rational design of molecules with desired biological activities (Guerrero-Alvarez et al., 2004).
Anticancer and Antidiabetic Potential
A novel series of spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities, showing promise as potential therapeutic agents in these domains. These compounds were tested against human carcinoma cell lines and exhibited therapeutic indices for both alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-15-4-6-16(7-5-15)27(21,22)19-10-8-18(9-11-19)20(12-13-25-18)28(23,24)17-3-2-14-26-17/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQNQKTUBJWPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)
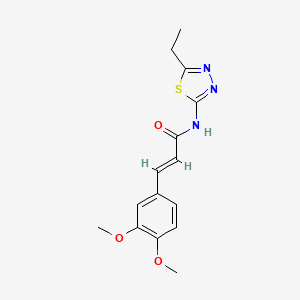
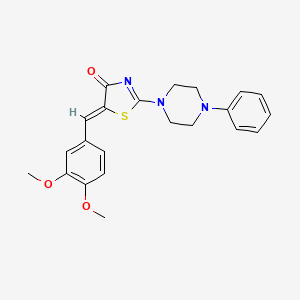
![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)
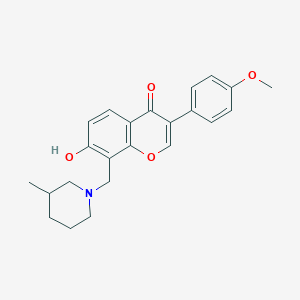


![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)


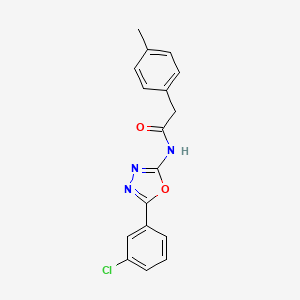
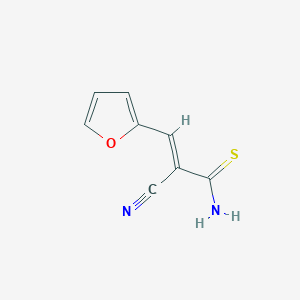

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)